8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDHNEFQCYRUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Thiol and Analogues
Strategies for the 8-Azabicyclo[3.2.1]octane Skeleton Construction
The 8-azabicyclo[3.2.1]octane framework is the foundational structure of tropane (B1204802) alkaloids, a class of compounds with significant biological activities. rsc.org The synthesis of this bicyclic core has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. ehu.esresearchgate.net These strategies range from conventional multi-component reactions to innovative biomimetic and radical-based approaches. springernature.comnih.gov
Conventional and Optimized Synthetic Routes for Tropane Derivatives
The most historically significant and conventional method for constructing the tropane skeleton is the Robinson one-pot synthesis of tropinone (B130398), first reported in 1917. bris.ac.ukresearchgate.net This biomimetic approach involves a multicomponent reaction that mimics the biosynthesis of tropane alkaloids. nih.gov While foundational, this classical method has limitations, particularly for creating certain derivatives like N-arylated tropanes, which are challenging to prepare directly and often require multi-step processes of N-demethylation followed by N-arylation. nih.gov
To overcome the limitations of classical routes and to facilitate the synthesis of diverse analogues, numerous optimized and novel strategies have been developed. acs.org Modern approaches often focus on improving efficiency and enabling late-stage functionalization at various positions of the tropane core (N8, C3, C6, and C7). acs.org For instance, a general approach has been described that constructs the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement, allowing for the synthesis of various tropane alkaloids in just 5–7 steps. acs.org Other advanced methods include transition metal-mediated processes, cycloadditions, and ionic reactions. researchgate.netnih.gov One innovative process eliminates the need for expensive and unstable starting materials like nortropinone hydrochloride by reacting an appropriate amine with succinaldehyde (B1195056) and acetone-dicarboxylic acid, followed by a one-step reaction with an iodo-heteroaryl and an alkyl lithium reagent. google.com
| Synthetic Strategy | Description | Advantages | Reference(s) |
| Robinson Synthesis | One-pot multicomponent reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. | Biomimetic, classical foundation. | springernature.comnih.govbris.ac.ukresearchgate.net |
| Aziridination/Rearrangement | Aziridination of a cycloheptadiene intermediate followed by vinyl aziridine rearrangement. | Efficient (5-7 steps), allows late-stage functionalization. | acs.org |
| Radical [3+3]-Annulation | Visible-light photoredox catalysis using cyclic tertiary N-arylamines and allylic traps. | Mild conditions, direct access to N-arylated derivatives. | springernature.comnih.gov |
| One-Step Arylation | Reaction of a tropinone with an iodo-heteroaryl and alkyl lithium. | High yield, avoids unstable reagents and tin chemistry. | google.com |
Biomimetic and Inspired Syntheses of the Tropane System
The biosynthesis of the tropane ring system in nature serves as a major inspiration for chemical synthesis. nih.gov In plants, the pathway begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine. nih.govresearchgate.net The putrescine is then N-methylated and oxidized, leading to the N-methyl-Δ¹-pyrrolinium cation, which forms the first ring of the bicyclic skeleton. nih.govmdpi.com A subsequent condensation with two malonyl-CoA units, mediated by a polyketide synthase (PKS) and a cytochrome P450 enzyme, completes the formation of the tropinone core. nih.govnih.gov
Robinson's classical synthesis is a prime example of a biomimetic approach, designed to replicate the proposed biosynthetic pathway using a cascade Mannich reaction. springernature.comnih.gov More recent strategies have also drawn inspiration from biosynthetic principles. A novel radical [3+3]-annulation process was developed as an alternative to the ionic-based Robinson synthesis. springernature.com This method utilizes a 1,3-bis-α-amino radical donor and a 1,3-bis radical acceptor, brought together through visible-light photoredox catalysis to form the tropane and homotropane skeletons with high diastereoselectivity. springernature.comnih.gov Furthermore, advancements in metabolic engineering have enabled the de novo production of tropine (B42219), a key tropane intermediate, in microbial hosts like yeast (Saccharomyces cerevisiae) by incorporating genes from various plants and bacteria. nih.gov
Stereoselective Synthesis of Thiolated Tropanes
Introducing a thiol group at the C-3 position of the 8-methyl-8-azabicyclo[3.2.1]octane skeleton with stereochemical control is critical for synthesizing specific analogues. The stereochemistry at this position gives rise to endo and exo isomers, which can have different biological properties. The strategies for achieving stereoselectivity can be broadly categorized into enantioselective approaches, which generate specific chiral molecules, and diastereoselective methods, which control the relative spatial arrangement of substituents.
Enantioselective Approaches for Chiral Thiolated Derivatives
The enantioselective synthesis of chiral thiolated tropanes typically relies on establishing the core chirality of the tropane scaffold first, followed by the introduction of the thiol group. ehu.es A prevalent strategy for creating chiral tropane frameworks is the enantioselective desymmetrization of achiral tropinone derivatives. ehu.esresearchgate.net This can be achieved by using chiral lithium amide bases for deprotonation, which generates a chiral lithium enolate with high enantiomeric excess (up to 95% ee). researchgate.netacs.orgcapes.gov.br This enantioenriched enolate serves as a versatile intermediate that can be further functionalized to produce a variety of chiral tropane alkaloids. researchgate.netacs.org
Another powerful method involves the enantioselective de novo construction of the tropane skeleton. ehu.es For example, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade using cyclopropanated pyrrole (B145914) derivatives can produce enantiopure 8-azabicyclo[3.2.1]octanes. nih.govnih.gov Once these chiral tropane precursors are synthesized, the thiol group can be introduced. A common method for this transformation is the conversion of a hydroxyl group at the C-3 position into a thiol, for example, via a thioacetate (B1230152) intermediate. google.com The stereochemistry of the initial alcohol dictates the final stereochemistry of the thiol.
| Enantioselective Method | Key Step | Outcome | Reference(s) |
| Desymmetrization | Enantioselective deprotonation of tropinone using a chiral lithium amide. | Chiral lithium enolate (>95% ee). | researchgate.netacs.orgcapes.gov.br |
| Asymmetric Cascade Reaction | 6π-Electrocyclic ring-opening/Huisgen [3+2]-cycloaddition. | Enantiopure 8-azabicyclo[3.2.1]octanes. | nih.govnih.gov |
Diastereoselective Control in Thiol Introduction
Diastereoselective control in the synthesis of thiolated tropanes is centered on managing the stereochemistry at the C-3 position, leading to either the exo or endo isomer. This control is most effectively established during the reduction of the precursor, tropinone. In nature and in synthetic applications, this reduction is catalyzed by two distinct, stereospecific enzymes known as tropinone reductases (TR). nih.govmdpi.com
Tropinone Reductase I (TR-I) catalyzes the reduction of tropinone to tropine, which has a 3α-hydroxyl group (endo configuration). nih.gov
Tropinone Reductase II (TR-II) catalyzes the reduction to pseudotropine, which possesses a 3β-hydroxyl group (exo configuration). nih.gov
The resulting diastereomerically pure alcohols, tropine (endo) and pseudotropine (exo), are key precursors for the synthesis of the corresponding thiols. The conversion of the hydroxyl group to a thiol can proceed with either retention or inversion of stereochemistry, allowing for the synthesis of a specific diastereomer. For example, in the synthesis of certain pleuromutilin (B8085454) derivatives, endo-8-methyl-8-azabicyclo[3.2.1]octan-3-thiol (derived from tropine) is used as a nucleophile to displace a leaving group, resulting in a final product with exo stereochemistry at the sulfur linkage. google.com
In bridged ring systems like the 8-azabicyclo[3.2.1]octane core, the prefixes endo and exo describe the relative orientation of a substituent. wikipedia.org The endo position is syn (closest) to the longest bridge of the bicyclic system, while the exo position is anti (furthest) from the longest bridge. wikipedia.org In the context of 3-substituted tropanes, the longest bridge is the ethylene (B1197577) chain (C6-C7).
The stereochemical outcome of the synthesis is therefore a direct consequence of the chosen synthetic route. The enzymatic reduction of tropinone provides a highly effective method for setting the C-3 stereocenter. nih.gov The subsequent conversion of the resulting alcohol (tropine or pseudotropine) to the thiol allows for the preparation of either endo- or exo-8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol. For example, the use of endo-3-thiol (derived from tropine) in a substitution reaction can lead to an exo-substituted product, demonstrating that the stereochemistry can be controlled and even inverted during the synthetic sequence. google.com This precise control over exo/endo isomerism is fundamental for synthesizing specific tropane analogues with desired pharmacological profiles. nih.gov
Thiol-Specific Functionalization and Derivatization Reactions
The strategic introduction and subsequent reaction of a thiol moiety on the tropane framework are pivotal for creating diverse analogues. Modern synthetic methods, particularly "click" chemistry and related additions, offer efficient and selective pathways for this purpose.
Thiol-Ene and Thiol-Yne Click Chemistry Applications in Tropane Synthesis
Thiol-ene and thiol-yne reactions have emerged as powerful tools in organic synthesis, falling under the umbrella of "click chemistry" due to their high efficiency, stereoselectivity, and broad functional group tolerance. wikipedia.orgrsc.org These reactions typically proceed via a radical-mediated anti-Markovnikov addition of a thiol to an alkene or alkyne, respectively. wikipedia.org
In the context of tropane synthesis, the thiol-ene reaction could be envisioned to occur on a tropane precursor containing a double bond, such as 8-methyl-8-azabicyclo[3.2.1]oct-2-ene. The reaction would involve the addition of a thiol, such as thioacetic acid, across the double bond, followed by hydrolysis to yield the target thiol. This approach allows for the late-stage introduction of the thiol group onto a pre-formed bicyclic system. The reaction can be initiated by light, heat, or radical initiators. wikipedia.org Sunlight-mediated thiol-ene/yne reactions have also been developed, offering a greener alternative. nih.gov
The thiol-yne reaction offers the potential for dual functionalization, as a single alkyne can react with two thiol molecules. rsc.orgd-nb.info This could be applied to an alkyne-functionalized tropane to introduce two thiol groups or to create more complex, cross-linked structures. d-nb.info The regioselectivity of the thiol-yne reaction can often be controlled by the choice of catalyst and reaction conditions. d-nb.info
While specific examples of thiol-ene and thiol-yne reactions for the direct synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol are not extensively detailed in the literature, the principles of these reactions are well-established and their application to unsaturated tropane derivatives represents a promising synthetic strategy.
Sulfa-Michael Addition for Carbon-Sulfur Bond Formation
The Sulfa-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, provides a direct method for forming a carbon-sulfur bond. nih.gov This reaction is highly relevant to the synthesis of this compound, as tropinone, a readily available starting material, can be converted to an α,β-unsaturated ketone. wikipedia.org
The process would involve the deprotonation of a thiol to form a thiolate, which then acts as a nucleophile, attacking the β-carbon of the unsaturated tropenone derivative. This reaction establishes the C-S bond at the desired 3-position. Subsequent reduction of the ketone at C-3 would yield the target compound. The development of asymmetric sulfa-Michael additions, often employing chiral organocatalysts, allows for the stereoselective synthesis of specific isomers. nih.govpkusz.edu.cn This is particularly important as the stereochemistry at the C-3 position of tropane alkaloids is crucial for their biological activity.
Introduction of the Thiol Moiety into Pre-formed Tropane Structures
Introducing a thiol group into a pre-existing tropane skeleton is a common and versatile synthetic approach. One established method involves the conversion of a hydroxyl group, which is present in readily available tropane derivatives like tropine and pseudotropine, into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with a sulfur nucleophile, like sodium hydrosulfide (B80085) or thioacetate, can then install the thiol group. youtube.com For instance, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate (B1217627) is a known compound that could serve as a precursor in this type of reaction.
Another strategy involves the reduction of a disulfide. A tropane derivative bearing a disulfide linkage can be cleaved under reducing conditions to yield two molecules of the corresponding thiol. This method is often used in peptide and protein chemistry to introduce cysteine residues. wikipedia.org
Radical-Mediated Syntheses of 8-Azabicyclo[3.2.1]octane Derivatives
Radical reactions have gained prominence in the synthesis of complex cyclic systems due to their mild conditions and unique reactivity. rsc.org Several radical-mediated strategies have been developed for the construction of the 8-azabicyclo[3.2.1]octane skeleton. chemrxiv.orgnih.govnih.gov
One such approach involves a [3+3]-annulation process using visible-light photoredox catalysis. chemrxiv.orgnih.gov This method allows for the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives from simple starting materials. nih.gov While not directly yielding a 3-thiolated product, the functional handles incorporated during the cyclization could potentially be converted to a thiol group in subsequent steps.
Radical cyclizations of N-allyl-substituted azetidin-2-ones have also been shown to produce the 8-azabicyclo[3.2.1]octane core with high diastereocontrol. The successful synthesis of methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate via this route highlights the potential of radical methods in constructing functionalized tropane systems. The ketone at the 3-position in this product provides a convenient starting point for the introduction of the thiol group as described in the Sulfa-Michael addition section.
Chemical Reactivity and Mechanistic Studies of 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Thiol
Fundamental Reactivity of the Thiol Group within the Bicyclic System
The thiol (-SH) group is the primary site of reactivity in many of the characteristic reactions of 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol. Its behavior is modulated by the electronic and steric environment imposed by the bicyclic tropane (B1204802) framework.
Acid-Base Properties and Thiolate Formation
Thiols are generally weakly acidic, with pKa values typically in the range of 8 to 11, allowing them to be deprotonated by moderately strong bases to form the corresponding thiolate anion (RS⁻). wikipedia.orgsci-hub.se The thiolate is a significantly more potent nucleophile than the neutral thiol.
The formation of the thiolate of 8-methyl-8-azabicyclo[3.2.1]octan-3-thiol is a critical step for many of its synthetic applications. In a documented process, the endo-isomer of the thiol is treated with a strong base, such as potassium t-butoxide, in an alcoholic solvent. google.com This reaction efficiently generates the corresponding potassium thiolate, which can then be used in subsequent nucleophilic reactions. google.com The equilibrium of this acid-base reaction is governed by the relative pKa values of the thiol and the conjugate acid of the base used.
The presence of the tertiary amine (the N-methyl group at position 8) within the bicyclic system could potentially influence the acidity of the thiol group through space interactions or by affecting the solvation of the resulting thiolate anion, although specific studies on this effect are not widely documented.
Nucleophilic Reactivity in Alkylation and Acylation
As soft and highly polarizable nucleophiles, thiols and especially thiolates readily participate in nucleophilic substitution reactions. sit.edu.cn This reactivity is a cornerstone of their utility in organic synthesis.
The nucleophilic character of this compound is exemplified in its reaction with electrophiles containing good leaving groups. For instance, the thiolate, generated in situ, can be reacted with compounds like mutilin (B591076) 14-methanesulfonyloxyacetate. google.com In this S_N2 reaction, the sulfur atom attacks the carbon bearing the methanesulfonate (B1217627) (mesylate) leaving group, displacing it to form a new carbon-sulfur bond and yielding the corresponding thioether product, mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate. google.com
The general mechanism for such alkylations involves the attack of the thiolate on the electrophilic carbon center. The reaction rate is influenced by factors such as the nature of the leaving group, the solvent, and steric hindrance around the reacting centers. sit.edu.cn Similarly, acylation reactions can occur where the thiol or thiolate attacks an acyl halide or anhydride (B1165640) to form a thioester.
| Reaction Type | Reagent Class | Product Class | Description |
| Alkylation | Alkyl halides (R-X), Sulfonates (R-OMs) | Thioethers (R-S-R') | The thiolate anion acts as a nucleophile, displacing a leaving group from an sp³-hybridized carbon. google.com |
| Acylation | Acyl chlorides (R-COCl), Anhydrides | Thioesters (R-S-CO-R') | The thiol or thiolate attacks the electrophilic carbonyl carbon of an acylating agent. |
Oxidation Pathways to Disulfides and Higher Oxidation States
The sulfur atom in a thiol exists in its lowest oxidation state (-2) and is readily oxidized. The most common oxidation product is a disulfide (RSSR), which involves the formation of a sulfur-sulfur bond from two thiol molecules. sci-hub.se This transformation can be effected by a wide range of mild oxidizing agents, including molecular oxygen, often catalyzed by metal ions like Fe³⁺ or Cu²⁺. sci-hub.se
The oxidation process typically proceeds through a thiyl radical (RS•) or a related intermediate. The reaction can often be stopped at the disulfide stage under controlled conditions. sci-hub.se However, the use of stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids, potassium permanganate) can lead to higher oxidation states of sulfur. These include sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). sci-hub.senih.gov While specific studies on the oxidation of this compound are limited, its behavior is expected to follow these general pathways characteristic of thiols.
Intra- and Intermolecular Reactions of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane skeleton, the core of tropane alkaloids, is a conformationally restricted framework that dictates the spatial relationship between substituents. researchgate.netehu.esrsc.org Its synthesis often involves intramolecular cyclization reactions, such as Mannich reactions or cycloadditions, to construct the bridged bicyclic system. ehu.esvulcanchem.com
The reactivity of the core itself has been explored, with notable examples including palladium-catalyzed transannular C–H arylation, which functionalizes the hydrocarbon backbone of the structure. researchgate.net Furthermore, the proximity of the bridgehead nitrogen to other parts of the ring system can lead to significant transannular interactions. In related 9-membered amino ketones, interactions between the amine nitrogen and a carbonyl carbon can lead to the formation of stable pseudo-tetrahedral hemiaminal structures. nih.gov This highlights the potential for the nitrogen atom in this compound to interact with the C3 position, potentially influencing the reactivity of the thiol group or participating in more complex reaction cascades.
Metal Coordination Chemistry of Thiolated Tropanes
The field of coordination chemistry extensively utilizes thiolate ligands. According to Hard and Soft Acid-Base (HSAB) theory, thiolates (RS⁻) are classified as soft Lewis bases due to their large size and polarizability. wikipedia.org This makes them excellent ligands for soft Lewis acidic metal ions such as Ag(I), Hg(II), Cu(I), and Pb(II). wikipedia.orgresearchgate.netxmu.edu.cn
The compound this compound is a particularly interesting ligand for metal coordination as it possesses two potential donor sites: the soft thiol group and the harder tertiary amine nitrogen. This dual functionality allows it to act as:
A monodentate ligand , coordinating to a metal center exclusively through the sulfur atom.
A chelating ligand , forming a ring by coordinating to a single metal center through both the sulfur and the nitrogen atoms.
A bridging ligand , connecting two or more metal centers, with the sulfur and nitrogen coordinating to different metals, potentially leading to the formation of coordination polymers. xmu.edu.cn
The coordination of thiolates to transition metals is fundamental in bioinorganic chemistry, where cysteine residues provide the thiolate functionality in metalloenzymes like iron-sulfur proteins and hydrogenases. wikipedia.orgnih.gov The combination of a soft thiol and a harder amine in the thiolated tropane could be used to selectively bind different metals or to construct complex, heterometallic supramolecular structures.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methods for Thiol Analysis
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of thiols. They rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and concentration.
UV-Visible and Fluorescence Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a compound. While it is a simple and accessible technique, its direct application to 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol is limited. The compound itself lacks significant chromophores—functional groups that absorb light in the UV-Vis range—making it difficult to detect and quantify directly.
Fluorescence spectrophotometry, a highly sensitive technique, detects the light emitted from a compound after it has absorbed light. Similar to UV-Vis, the target thiol is not naturally fluorescent. Therefore, analysis by either method necessitates chemical derivatization. This process involves reacting the thiol group with a specific reagent to attach a chromophore or fluorophore, rendering the molecule detectable.
Several derivatization strategies are available for thiol analysis. For instance, a reaction with ortho-phthaldehyde (OPA) in the presence of a primary amine yields a highly fluorescent isoindole derivative, a principle widely used for quantifying thiols. nih.gov Another approach involves using thiol-reactive fluorescent sensors that exhibit a significant increase in fluorescence upon reacting with the sulfhydryl group. nih.gov The choice of reagent depends on the required sensitivity and the sample matrix.
Table 1: Common Derivatization Reagents for Thiol Analysis by Fluorescence
| Derivatization Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
|---|---|---|---|
| Ortho-phthaldehyde (OPA)/Amine | ~334-365 | ~448-510 | nih.govdiva-portal.org |
| 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene | 505 | 525 | researchgate.net |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the molecular skeleton, connectivity, and stereochemistry.
For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial orientation. The chemical shifts of the protons on the bicyclic ring and the methyl group are characteristic of the tropane-like structure. nih.gov
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net The number of signals confirms the number of non-equivalent carbons, and their chemical shifts indicate the type of carbon (aliphatic, attached to nitrogen, etc.).
To achieve complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry, such as the endo or exo orientation of the thiol group relative to the bicyclic system. researchgate.net
Chromatographic Separation and Detection
Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture, allowing for its accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical approach would involve reverse-phase (RP) HPLC. sielc.com
In an RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used. The mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. diva-portal.orgsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation and sharp peaks. To improve peak shape and ensure the amine in the bicyclic ring is protonated, an acid modifier like formic acid is usually added to the mobile phase. sielc.commdpi.com This also makes the method compatible with mass spectrometry detection. sielc.com
Detection can be achieved using a UV detector if the compound has been derivatized, or more powerfully, by a mass spectrometer (LC-MS). For sensitive analysis, derivatization with a fluorescent tag followed by fluorescence detection offers excellent limits of detection. diva-portal.orgresearchgate.net
Table 2: Representative HPLC Method for this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse Phase C8 or C18, 3-5 µm particle size | researchgate.netsielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid | sielc.commdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sielc.commdpi.com |
| Elution Mode | Gradient | mdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min | sielc.commdpi.com |
| Detection | Mass Spectrometry (MS) or Fluorescence (with derivatization) | researchgate.netsielc.com |
Gas Chromatography (GC) for Volatile Thiol Detection
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com While many thiols are known for their volatility, the applicability of GC to this compound depends on its thermal stability and vapor pressure. Direct analysis of thiols can be challenging due to their reactivity and potential for poor peak shape. Techniques like cool-on-column injection can be used for labile analytes to minimize thermal degradation. mdpi.com
Often, derivatization is employed to improve the volatility and thermal stability of the thiol for GC analysis. mdpi.com Reagents such as pentafluorobenzyl bromide (PFBBr) can react with the sulfhydryl group to create a more stable and readily detectable derivative. mdpi.com
A key advantage of GC is the availability of highly sensitive and selective detectors. For thiol analysis, sulfur-selective detectors like the Flame Photometric Detector (FPD) or the Sulfur Chemiluminescence Detector (SCD) are invaluable. mdpi.com These detectors respond specifically to sulfur-containing compounds, allowing for selective detection of the target thiol even in highly complex sample matrices. mdpi.com
Mass Spectrometry (MS) Coupling for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like HPLC or GC, it provides an unparalleled level of sensitivity and specificity for both structural elucidation and trace analysis. bldpharm.commdpi.com
For this compound, LC-MS using an electrospray ionization (ESI) source in positive ion mode would be the preferred method. mdpi.com ESI would gently ionize the molecule, typically by protonating the basic nitrogen atom, to produce the intact molecular ion [M+H]⁺. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of this ion with extremely high accuracy (to several decimal places). acs.org This allows for the unambiguous determination of the compound's elemental formula (C₈H₁₅NS). bldpharm.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Retapamulin |
| Ortho-phthaldehyde (OPA) |
| 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene |
| Acetonitrile |
| Methanol |
| Formic acid |
| Pentafluorobenzyl bromide (PFBBr) |
| 4,4′-dithiodipyridine (DTDP) |
Electrochemical Methods for Thiol Determination
Electrochemical methods offer high sensitivity and the potential for real-time monitoring, making them a viable option for the determination of thiol-containing compounds. The primary mechanism for the electrochemical detection of thiols is their oxidation at an electrode surface.
General Principles: The sulfhydryl group (-SH) of a thiol can be electrochemically oxidized. However, the direct oxidation of thiols on conventional electrodes (like bare glassy carbon or gold) often requires a high overpotential and can lead to electrode fouling, where the oxidation products passivate the electrode surface, diminishing the signal over time.
To overcome these challenges, chemically modified electrodes (CMEs) are frequently employed. These electrodes incorporate catalysts or mediators that facilitate the electron transfer process at a lower potential and often with improved selectivity and stability.
Potential Methods for this compound: While no specific studies exist for this compound, research on other low-molecular-weight thiols provides a template for potential analytical approaches.
Catalytic Oxidation on Modified Electrodes: Electrodes modified with metal oxides, nanoparticles (e.g., gold, platinum), or organometallic complexes like cobalt phthalocyanine (B1677752) have been shown to effectively catalyze the oxidation of thiols. mdpi.com For instance, a study on various thiols demonstrated that modifying a carbon paste electrode with cobalt(II) phthalocyanine provided electrocatalytic capabilities suitable for quantitative determination at low concentrations. mdpi.com
Nitroxyl (B88944) Radical-Mediated Analysis: Nitroxyl radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can act as electrocatalysts for the oxidation of alcohols. semanticscholar.org However, research indicates that the high reactivity of some nitroxyl radicals, particularly those with bicyclic structures similar to the tropane (B1204802) skeleton (e.g., nortropine (B26686) N-oxyl), presents challenges when thiol groups are present, potentially complicating the analysis. semanticscholar.org
Reductive Detection Protocols: An alternative to direct oxidation is an indirect method based on the electrochemical reduction of Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB). In this approach, the thiol reduces DTNB, and the resulting product, 5-thio-2-nitrobenzoic acid (TNB), is then electrochemically reduced at the electrode. This method can improve selectivity by shifting the analytical signal to a potential region with fewer interferences.
A summary of general electrochemical techniques for thiols is presented below.
| Electrochemical Technique | Principle | Potential Application to Target Compound | Common Electrode Types |
| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | To study the oxidation/reduction behavior of the thiol group and determine its redox potential. | Glassy Carbon, Gold, Platinum, Chemically Modified Electrodes. |
| Amperometry | Measures current at a fixed potential over time. | For quantitative analysis by monitoring the oxidation current, which is proportional to the thiol concentration. | Modified Carbon Nanotube Electrodes, PQQ-Modified Electrodes. nih.gov |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep to enhance sensitivity. | To achieve lower detection limits for the thiol compared to CV. | Mercury-based electrodes, Carbon Electrodes. |
Specialized Sample Preparation and Derivatization for Thiol Analysis
The accurate analysis of thiols requires careful sample preparation to prevent their oxidation and to enhance detection. Derivatization is a common strategy to improve the stability, chromatographic behavior, and detectability of thiol compounds.
Challenges in Thiol Sample Preparation: The sulfhydryl group is highly susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R). This process can occur during sample collection, storage, and analysis, leading to an underestimation of the free thiol concentration. Therefore, sample preparation protocols must be designed to protect the integrity of the thiol group.
General Sample Preparation and Derivatization Strategies:
Reduction of Disulfides: To measure the total thiol content (both free thiol and the thiol in its disulfide form), a reduction step is often included. Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are used to quantitatively convert disulfides back to their corresponding thiols before analysis. semanticscholar.org
Alkylation/Derivatization: To stabilize the thiol and prevent oxidation, a common approach is alkylation. This involves reacting the thiol with an alkylating agent to form a stable thioether derivative. This is particularly important for methods like HPLC or GC. Maleimides, such as N-ethylmaleimide (NEM), are widely used for this purpose as they react specifically with thiols under mild conditions. semanticscholar.org
Derivatization for Fluorescence Detection: For highly sensitive detection using techniques like HPLC with fluorescence detection, the thiol is reacted with a fluorogenic reagent. A widely used reagent is 4-fluoro-7-sulfobenzofurazan (SBD-F), which reacts with thiols to produce highly fluorescent derivatives.
Application to this compound: As this compound is a synthetic intermediate, its analysis would likely occur in a matrix of reaction solvents and reagents.
Synthesis of the Thiol: A patent describes the preparation of endo-8-methyl-8-azabicyclo[3.2.1]octan-3-thiol from the corresponding hydroxy compound (tropine) via a thioacetate (B1230152) intermediate. google.com Sample preparation for monitoring this reaction would involve extracting the compound from the reaction mixture.
Sample Cleanup: For analysis by methods like HPLC-MS, a general sample cleanup procedure such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could be adapted. Although typically used for food matrices, its principles of extraction and dispersive solid-phase extraction could be applied to remove interfering substances from a reaction mixture. Miniaturized µ-QuEChERS methods have been successfully developed for other tropane alkaloids.
The table below summarizes common derivatization agents used for thiol analysis that could be applicable.
| Derivatizing Agent | Reaction Type | Purpose | Analytical Technique |
| N-Ethylmaleimide (NEM) | Michael Addition | Stabilization via thioether formation, UV detection. semanticscholar.org | HPLC-UV |
| Iodoacetamide/Iodoacetic Acid | Alkylation | Stabilization via thioether formation. semanticscholar.org | HPLC, Mass Spectrometry |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Thiol-Disulfide Exchange | Colorimetric quantification (produces yellow TNB anion). semanticscholar.org | UV-Vis Spectrophotometry |
| 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | Nucleophilic Aromatic Substitution | Forms highly fluorescent adduct for sensitive detection. | HPLC-Fluorescence |
Computational and Theoretical Investigations of 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol.
DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically start with an initial guess of the structure, which is then iteratively refined to find the lowest energy conformation. For this compound, DFT would likely predict a chair conformation for the piperidine (B6355638) ring and an envelope for the cyclopentane (B165970) portion of the bicyclic system.
Furthermore, DFT provides valuable information about the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions. orientjchem.org This is crucial for understanding intermolecular interactions. Other key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. usm.my
Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and represents typical values obtained from DFT calculations.)
| Parameter | Value |
| Geometric Parameters | |
| C-S Bond Length | 1.85 Å |
| C-N Bond Length (average) | 1.47 Å |
| C-S-H Bond Angle | 96.5° |
| Electronic Parameters | |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 1.8 D |
While DFT is powerful, other quantum chemical methods are also employed in conformational analysis. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. core.ac.uk They can be computationally expensive but provide highly accurate results. For a flexible molecule like this compound, ab initio calculations can be used to accurately determine the energy differences between various conformers, such as those arising from the orientation of the thiol group or the puckering of the bicyclic rings. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. rsc.org This makes them much faster than ab initio or DFT methods, allowing for the rapid exploration of the conformational space of larger molecules or for preliminary screening of many different conformers. rsc.org Methods like AM1 or PM3 could be used to generate a large number of possible conformations of this compound, which can then be further refined using more accurate methods like DFT.
Reaction Mechanism Modeling and Transition State Analysis
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the thiol group or its participation in nucleophilic substitution reactions.
By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. dokumen.pub DFT is a common method for locating transition states and calculating activation energies. For instance, modeling the S-alkylation of this compound would involve identifying the transition state for the nucleophilic attack of the thiolate on an electrophile.
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. mdpi.comnih.gov
For this compound, a QSAR study would involve synthesizing a series of derivatives with variations at different positions of the molecule and measuring their biological activity for a specific target. nih.govdergipark.org.tr Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. A mathematical equation is then derived to relate these descriptors to the observed activity.
Table 2: Hypothetical QSAR Model for a Series of this compound Analogs (Note: This table presents a simplified, illustrative QSAR equation and the types of descriptors that might be used.)
| Descriptor | Description | Coefficient |
| cLogP | Calculated LogP (hydrophobicity) | +0.45 |
| MR | Molar Refractivity (steric) | -0.12 |
| qS | Partial Charge on Sulfur (electronic) | +1.20 |
| QSAR Equation: | pIC50 = 0.45(cLogP) - 0.12(MR) + 1.20*(qS) + 2.5 | |
| Statistical Parameters: | r² = 0.85, q² = 0.72 |
Pharmacophore modeling is another important computational tool in drug design. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For this compound and its analogs, a pharmacophore model could be generated based on their common structural features and their interactions with a target receptor. This model might include a hydrogen bond donor (from the thiol), a hydrophobic feature (from the bicyclic core), and a positive ionizable feature (from the nitrogen atom).
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation. elifesciences.org
For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a binding partner. plos.org These simulations can reveal the flexibility of the bicyclic system, the preferred orientations of the thiol group, and the transitions between different conformational states. biorxiv.org This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Research Applications and Potential of 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Thiol Derivatives As Chemical Tools
Role as Synthetic Intermediates and Chiral Auxiliaries
The 8-azabicyclo[3.2.1]octane framework is the central structural core of tropane (B1204802) alkaloids, a large family of natural products with significant biological activities. researchgate.netehu.es For centuries, substances in this family have been used in traditional medicine, and their structural elucidation has significantly contributed to the field of organic chemistry. researchgate.net Consequently, the synthesis of this bicyclic system is a key objective for chemists aiming to create novel analogues with improved or new therapeutic properties. researchgate.net
The development of stereoselective methods to prepare chiral tropanes is crucial, as many members of this family are chiral compounds. researchgate.net Much of the research has focused on two main strategies: the diastereoselective reactions of enantioenriched starting materials or the desymmetrization of achiral tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) derivatives. researchgate.netrsc.org For instance, the chiral lithium amide-promoted aldol (B89426) reaction of tropinone has been employed as a key diastereoselective and enantioselective step in the synthesis of various tropane derivatives. researchgate.net These synthetic approaches underscore the role of the 8-azabicyclo[3.2.1]octane skeleton as a fundamental building block and a chiral template for constructing stereochemically complex molecules. ehu.esrsc.org
Application as Ligands in Catalysis
The chiral nature of many 8-azabicyclo[3.2.1]octane derivatives makes them attractive candidates for use as ligands in asymmetric catalysis. Chiral ligands are essential for reactions that produce a specific stereoisomer of a product, which is often critical for its desired biological activity.
While research into 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol itself as a ligand is not extensively documented, related bicyclic amine structures have proven effective. For example, new chiral ligands derived from 2-azanorbornylmethanols have been successfully used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols with up to 92% enantiomeric excess (ee). researchgate.net Thiol derivatives of a similar bicyclic system, when applied to the reaction of benzaldehyde (B42025) and nitromethane, yielded nitroaldol with an enantioselectivity of up to 83% ee. researchgate.net These examples highlight the potential of the rigid, chiral scaffold provided by azabicycloalkanes to induce high levels of stereoselectivity in chemical transformations.
Development of Chemical Probes for Biological Systems
Derivatives of 8-azabicyclo[3.2.1]octane are widely used as chemical probes to explore biological systems. Their rigid conformation allows for the precise positioning of functional groups in three-dimensional space, leading to high-affinity and selective interactions with biological macromolecules like receptors and transporters. This makes them invaluable tools for identifying cellular targets and elucidating their mechanisms of action.
5-HT3 Receptors: A series of novel azabicycloalkaneacetamide derivatives have been synthesized and evaluated as 5-HT3 (serotonin-3) receptor antagonists. nih.gov Structure-activity relationship studies revealed that using a 2,3-dihydroindole as the aromatic moiety resulted in potent 5-HT3 receptor antagonist activity. nih.gov In these studies, the most effective compounds, endo-3,3-diethyl- and 3,3-dimethyl-2,3-dihydro-1-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetyl-1H-indole, were found to be approximately 10 times more potent than the established antagonist ondansetron. nih.gov This research identified the azabicycloalkaneacetyl group as a new pharmacophoric element for designing 5-HT3 receptor antagonists. nih.gov
Dopamine (B1211576) Transporters (DAT): The 8-azabicyclo[3.2.1]octane skeleton is a key feature in a class of potent and selective dopamine transporter (DAT) ligands. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives to investigate their binding at monoamine transporters. nih.gov These studies found that the rigid bicyclic skeleton imparted modest stereoselective binding and inhibition of dopamine uptake. nih.govnih.gov Certain substitutions on the nitrogen at the 8-position were found to significantly influence selectivity. For instance, an 8-cyclopropylmethyl group was identified as a unique moiety that confers high selectivity for the DAT over the serotonin (B10506) transporter (SERT). nih.govnih.gov The 8-cyclopropylmethyl derivative 22e was one of the most potent and selective ligands identified, with a DAT Kᵢ of 4.0 nM and a SERT/DAT selectivity ratio of 1060. nih.gov Similarly, the 8-chlorobenzyl derivative 22g showed high selectivity for DAT over the norepinephrine (B1679862) transporter (NET), with a DAT Kᵢ of 3.9 nM and a NET/DAT selectivity ratio of 1358. nih.gov
Table 1: In Vitro Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives at Dopamine Transporter (DAT)
| Compound | DAT Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
|---|---|---|---|
| 8-cyclopropylmethyl derivative 22e | 4.0 | 1060 | - |
| 8-chlorobenzyl derivative 22g | 3.9 | - | 1358 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
mTOR: The 8-azabicyclo[3.2.1]octane scaffold has also been incorporated into the design of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation. In the development of mTOR inhibitors, various morpholine (B109124) derivatives were explored as substituents on a central triazine core to improve selectivity over the related PI3K kinase. acs.org Among these, 3-oxa-8-azabicyclo[3.2.1]octane (referred to as M₃) was used to create PQR620, a highly potent and selective mTOR inhibitor. acs.orgresearchgate.net The introduction of this specific bicyclic moiety was a key factor in achieving excellent in vitro selectivity for mTOR over PI3Kα. acs.org
Exploration in Agrochemical Research as Nematicidal Agents
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have shown promise in the field of agrochemical research, specifically as agents to combat nematode infestations. Based on the known biological activities of tropane structures, a series of 19 new 8-azabicyclo[3.2.1]-octane-3-isoxazole oxime derivatives were designed, synthesized, and tested for their nematicidal effects. researchgate.net
Preliminary bioassays demonstrated that these compounds exhibited good nematicidal activity against the root-knot nematode Meloidogyne incognita at a concentration of 25 mg/L. researchgate.net One compound in particular, 8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime (9e), displayed the most potent activity, with a 55.6% lethal rate at a concentration of just 1 mg/L. researchgate.net Other related derivatives also showed significant lethal rates against various nematodes, including the pinewood nematode Bursaphelenchus xylophilus. researchgate.net This research highlights the potential of this chemical scaffold for the development of new nematicides.
**Table 2: Nematicidal Activity of 8-Azabicyclo[3.2.1]octane Derivatives Against *M. incognita***
| Compound | Concentration (mg/L) | Lethal Rate (%) |
|---|---|---|
| Compound 9e | 1 | 55.6 |
| General targeted compounds | 25 | Good |
Data sourced from a study on 8-azabicyclo[3.2.1]-octane-3-isoxazole oxime derivatives. researchgate.net
Use as High Purity Analytical Reference Standards in Method Development
High-purity chemical compounds are essential for the development and validation of analytical methods in the pharmaceutical industry. This compound serves as a fully characterized chemical compound used as a reference standard. axios-research.com Specifically, it is used as a reference standard for the antibiotic Retapamulin. axios-research.com In this capacity, it is employed for analytical method development, method validation (AMV), and quality control (QC) applications that occur during the synthesis and formulation stages of drug development. axios-research.com Its use ensures traceability against pharmacopeial standards, which is a critical requirement for regulatory compliance. axios-research.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol derivatives?
- Methodological Answer : The synthesis typically involves functionalizing the bicyclic core at the 3-position. For example:
-
Stille Cross-Coupling : Used to introduce biaryl groups at the 3-position, yielding high-purity products (e.g., 3-(biaryl) derivatives) .
-
Radical Cyclization : Employed for stereochemical control, as seen in the synthesis of 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with >99% diastereocontrol .
-
Functional Group Interconversion : The thiol group (-SH) can be introduced via nucleophilic substitution or oxidation-reduction sequences from precursor alcohols or halides .
Table 1: Key Synthetic Strategies
Q. How is the stereochemistry of this compound derivatives characterized?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration, particularly for rigid bicyclic systems .
- NMR Spectroscopy : NOESY experiments identify spatial proximity of protons (e.g., axial vs. equatorial substituents) .
- Chiral HPLC : Separates enantiomers of thiol derivatives using columns like Chiralpak IA/IB .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence binding to monoamine transporters (DAT, SERT, NET)?
- Methodological Answer :
-
Substituent Bulk : Bulky groups (e.g., diarylmethoxyethylidenyl) enhance DAT selectivity due to steric complementarity with the transporter’s hydrophobic pocket .
-
Electron-Withdrawing Groups : Nitriles or thiols improve binding affinity by forming hydrogen bonds with conserved residues (e.g., Tyr-95 in DAT) .
-
Stereochemistry : Endo vs. exo configurations at the 3-position significantly alter transporter inhibition (e.g., endo-BIMU-8 shows partial agonism at SERT) .
Table 2: Structure-Activity Relationships (SAR)
Substituent (3-position) DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM) Reference Thiol (-SH) 12 ± 1.5 450 ± 30 320 ± 25 Benzyloxy 85 ± 10 220 ± 15 180 ± 20 Diarylmethoxyethylidenyl 8 ± 0.9 1200 ± 90 950 ± 75
Q. How can contradictory in vitro vs. in vivo activity data for this compound class be resolved?
- Methodological Answer :
- Metabolic Stability Screening : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) to identify rapid degradation .
- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB models to correlate in vitro permeability with in vivo efficacy .
- Prodrug Strategies : Mask the thiol group as a disulfide or ester to improve bioavailability, as seen in cocaine analogs .
Q. What computational methods optimize selectivity for sigma-2 receptors over sigma-1?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Identify key interactions (e.g., hydrogen bonding with Glu-172 in sigma-2) .
- Pharmacophore Modeling : Prioritize compounds with 3-thiol and 8-methyl groups for sigma-2 selectivity (e.g., derivative 11b has σ2/σ1 = 120:1) .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between receptor subtypes .
Key Challenges and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
